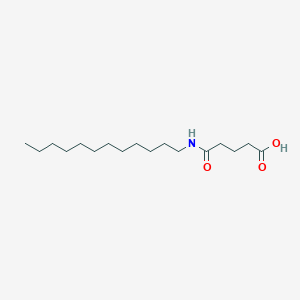

Pentanoic acid, 5-(dodecylamino)-5-oxo-

Description

Properties

CAS No. |

41110-92-3 |

|---|---|

Molecular Formula |

C17H33NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

5-(dodecylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-16(19)13-12-14-17(20)21/h2-15H2,1H3,(H,18,19)(H,20,21) |

InChI Key |

NRCFGNYHNNLKPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(dodecylamino)-5-oxo- typically involves the following steps:

Formation of the Pentanoic Acid Backbone: This can be achieved through the oxidation of pentanol or the hydrolysis of pentanenitrile.

Introduction of the Dodecylamino Group: This step involves the reaction of pentanoic acid with dodecylamine under acidic or basic conditions to form the amide bond.

Oxidation to Introduce the Oxo Group: The final step involves the oxidation of the amide to introduce the oxo group at the fifth carbon position. Common oxidizing agents used include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of pentanoic acid, 5-(dodecylamino)-5-oxo- may involve large-scale synthesis using similar steps as described above but optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(dodecylamino)-5-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The dodecylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Pentanoic acid, 5-(dodecylamino)-5-oxo- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(dodecylamino)-5-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The dodecylamino group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 5-(dodecylamino)-5-oxopentanoic acid, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Insights

Substituent Effects on Bioactivity

- Alkyl Chain Length: The dodecylamino group in the target compound likely enhances lipid solubility compared to shorter chains (e.g., ethylsulfonyl in ). This property may improve membrane permeability but reduce aqueous solubility, a trade-off observed in surfactants or prodrugs .

- Aromatic vs. Aliphatic Groups: Loxiglumide’s dichlorobenzoylamino group contributes to its high affinity for cholecystokinin receptors, while aliphatic chains (e.g., 3-methyl in ) may favor metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(dodecylamino)-5-oxo-pentanoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via amide bond formation between dodecylamine and a pentanoic acid derivative. Activation of the carboxylic acid group (e.g., using EDC/NHS or DCC coupling agents) facilitates nucleophilic attack by the amine. Post-reaction purification via column chromatography or recrystallization ensures purity. Analytical validation (e.g., LC-MS or NMR) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., dodecyl chain CH2 groups, amide NH) and carbon backbone .

- LC-MS : Confirms molecular weight and detects impurities .

- FT-IR : Validates amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹) functional groups.

Cross-referencing with databases (e.g., PubChem, Lipid Maps) aids interpretation .

Q. What safety protocols are essential when handling this compound, given its long alkyl chain?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from potential dust/aerosols .

- Flammability : Store away from ignition sources; the dodecyl chain may pose flammability risks similar to other long-chain acids .

Advanced Research Questions

Q. How does the dodecylamino group affect solubility and aggregation behavior in aqueous systems?

- Methodological Answer : The hydrophobic dodecyl chain promotes micelle formation above the critical micelle concentration (CMC). Techniques like dynamic light scattering (DLS) or fluorescence spectroscopy (using pyrene probes) can quantify aggregation. Solubility in polar solvents (e.g., DMSO) should be compared to aqueous buffers to assess amphiphilicity .

Q. What are the dominant decomposition pathways under varying pH and temperature conditions?

- Methodological Answer :

- Acidic/alkaline hydrolysis : The amide bond may cleave at extreme pH, releasing dodecylamine and pentanoic acid derivatives. Monitor via HPLC or pH-stability studies .

- Thermal degradation : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) identifies decomposition temperatures. Store at 4°C in inert atmospheres to prolong stability .

Q. How can contradictions in reported bioactivity data for similar amino-oxo pentanoic acid derivatives be resolved?

- Methodological Answer :

- Purity Validation : Use orthogonal methods (e.g., NMR, LC-MS) to confirm compound integrity, as impurities (e.g., unreacted amine) may skew bioassays .

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables. Meta-analyses of published data can identify trends obscured by methodological differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.